N-benzyl-3-fluorobenzenesulfonamide
Description
N-Benzyl-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and a fluorine atom at the meta-position (C3) of the benzene ring. Its synthesis typically involves sulfonylation of 3-fluorobenzenesulfonyl chloride with benzylamine, followed by purification via crystallization or chromatography.
Properties
Molecular Formula |
C13H12FNO2S |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-benzyl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c14-12-7-4-8-13(9-12)18(16,17)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
InChI Key |
SMYSHIYKEWLCJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several sulfonamide derivatives and fluorinated aromatic compounds, enabling comparative analysis with N-benzyl-3-fluorobenzenesulfonamide. Key structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison
Substituent Position and Electronic Effects
- Fluorine Position: The meta-fluoro substitution in this compound contrasts with para-fluoro analogs (e.g., 1-fluoro-4-(methylsulfonyl)benzene).
- Sulfonamide Functionalization : The benzyl group on the sulfonamide nitrogen increases lipophilicity, favoring membrane permeability, whereas methylsulfonyl or phenylsulfonyl groups (as in Related Substance A) introduce polarity or bulkiness, impacting solubility and metabolic stability .
Physicochemical Properties
- Lipophilicity : this compound’s benzyl group likely confers higher logP values compared to methylsulfonyl analogs, as observed in Bicalutamide-related substances.
- Acid-Base Behavior : The sulfonamide group (pKa ~10–11) remains deprotonated under physiological conditions, facilitating hydrogen-bond interactions—a feature shared with Related Substance A but absent in thioether analogs like Related Substance O .
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